3-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid
Description
3-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid is a fluorinated β-amino acid derivative characterized by a phenyl ring substituted with both a fluorine atom at the 4-position and a methyl group at the 3-position.
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
3-amino-3-(4-fluoro-3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12FNO2/c1-6-4-7(2-3-8(6)11)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |
InChI Key |
WDFMIERNWSXRKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CC(=O)O)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-3-methylbenzaldehyde.
Amination: The aldehyde group is converted to an amino group through reductive amination.
Carboxylation: The resulting amine is then carboxylated to form the propanoic acid derivative.
Industrial Production Methods: While specific industrial methods for large-scale production are not widely documented, the general approach involves optimizing the above synthetic route for higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
3-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with biological molecules, while the fluorinated aromatic ring can participate in hydrophobic interactions. These properties enable the compound to modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound’s uniqueness lies in its dual substitution pattern (fluoro and methyl groups). Below is a detailed comparison with similar compounds:
Substituent Effects on Physicochemical Properties
* Calculated based on analogous structures.
Key Observations:
- Steric Effects : The 3-methyl group introduces steric hindrance, which may influence binding to biological targets compared to unsubstituted or para-substituted analogs.
Biological Activity
3-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid, also known as fluoro-β-phenylalanine , is an amino acid derivative with significant potential in medicinal chemistry. Its unique structural features, including a fluorinated aromatic ring and an amino group, contribute to its biological activity, particularly in antimicrobial and neuropharmacological contexts. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group facilitates hydrogen bonding, while the fluorinated aromatic ring enhances hydrophobic interactions. These properties allow the compound to modulate biochemical pathways, potentially leading to therapeutic effects such as:
- Antimicrobial Activity : The compound has shown efficacy against a range of bacterial and fungal pathogens.
- Neurotransmitter Modulation : It influences neurotransmitter systems, particularly in excitatory neurotransmission.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound derivatives against multidrug-resistant pathogens. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 |
| Vancomycin-resistant Enterococcus faecalis | 0.5–2 |
| Gram-negative bacteria (e.g., E. coli) | 8–64 |
| Drug-resistant Candida species (e.g., C. auris) | 8–64 |
These findings indicate that the compound may serve as a foundation for developing new antimicrobial agents targeting resistant strains .
Neuropharmacological Applications
In neuropharmacology, this compound is being investigated for its role in modulating neurotransmitter activity. Its structural properties make it a valuable building block in synthesizing drugs aimed at treating neurological disorders. Studies suggest that it may enhance synaptic plasticity and cognitive functions by influencing excitatory neurotransmission .
Case Studies
- Antimicrobial Efficacy : A study conducted by Chui et al. evaluated various derivatives of 3-amino acids against clinically relevant pathogens. The results demonstrated that certain modifications significantly improved antimicrobial activity against resistant strains, underscoring the importance of structure-activity relationships in drug development .
- Neurotransmitter Research : Research exploring the effects of this compound on synaptic transmission revealed its potential to enhance cognitive functions in animal models. The findings suggest that it could play a role in developing treatments for conditions such as Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
